1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
Research has demonstrated the synthesis of aminomethoxy derivatives from compounds structurally similar to 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol. These derivatives have shown promising antimicrobial properties. For instance, a study by Jafarov et al. (2019) explored the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines, yielding new aminomethoxy derivatives with significant antimicrobial efficacy against bacteria and fungi, surpassing some of the existing medical antiseptics (Jafarov et al., 2019). Another study related to the synthesis of antimicrobial additives for lubricating oils from similar compounds further supports the potential of these derivatives in antimicrobial applications (Mammadbayli et al., 2018).
Corrosion Inhibition
A study on the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, demonstrated their application as corrosion inhibitors for carbon steel. These compounds significantly retard anodic dissolution by forming a protective layer on the metal surface, showcasing their potential in corrosion prevention technologies (Gao et al., 2007).
Oligonucleotide Synthesis
The potential of using similar compounds in the synthesis of therapeutic oligonucleotides was highlighted by Grajkowski et al. (2001), who synthesized the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite. This study emphasizes the cost-effective and simplified post-synthesis processing of oligonucleotides, which could have implications in therapeutic applications (Grajkowski et al., 2001).
Nanocatalysis
Research into the use of 2-aminoethanesulfonic acid immobilized on nanocatalysts for the synthesis of tetrazoles demonstrates the versatility of sulfur-containing compounds in catalysis. This novel approach provides a green and efficient method for synthesizing important organic compounds, highlighting the utility of these compounds in enhancing catalytic processes (Ghasemzadeh & Akhlaghinia, 2017).
Drug Metabolism Studies
A study by Zmijewski et al. (2006) on the application of biocatalysis to drug metabolism involved the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using a microbial-based system. This research showcases the role of similar sulfur-containing compounds in facilitating drug metabolism studies, providing a pathway to understand drug actions and develop new therapeutic agents (Zmijewski et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-amino-2-methyl-3-methylsulfanylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUGCYOEQBJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CSC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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